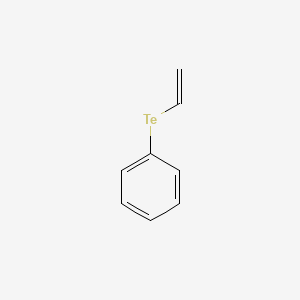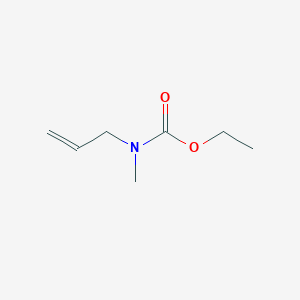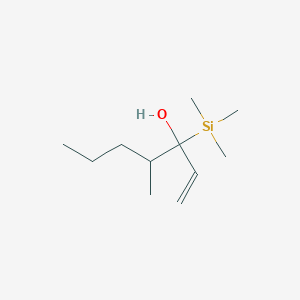
Acetic acid;2-pentylcyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-pentylcyclohexen-1-ol is a chemical compound that combines the properties of acetic acid and 2-pentylcyclohexen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-pentylcyclohexen-1-ol is an organic compound with a cyclohexene ring substituted with a pentyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-pentylcyclohexen-1-ol can be achieved through several methods. One common approach involves the esterification of acetic acid with 2-pentylcyclohexen-1-ol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the ester bond. The reaction is carried out by mixing acetic acid and 2-pentylcyclohexen-1-ol in the presence of the acid catalyst and heating the mixture to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous esterification process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated and the product is continuously removed, allowing for a steady production of the compound. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-pentylcyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 2-pentylcyclohexen-1-ol can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Acetic acid;2-pentylcyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-pentylcyclohexen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in 2-pentylcyclohexen-1-ol can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group in acetic acid can participate in acid-base reactions, influencing the pH and chemical environment. These interactions can lead to various biological effects, depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Acetic acid;2-pentylcyclohexen-1-ol can be compared with other similar compounds, such as:
Acetic acid;2-hexylcyclohexen-1-ol: Similar structure but with a hexyl group instead of a pentyl group.
Acetic acid;2-pentylcyclohexanol: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Acetic acid;2-pentylphenol: Similar structure but with a phenol ring instead of a cyclohexene ring.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
Propriétés
| 73746-55-1 | |
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
acetic acid;2-pentylcyclohexen-1-ol |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-7-10-8-5-6-9-11(10)12;1-2(3)4/h12H,2-9H2,1H3;1H3,(H,3,4) |
Clé InChI |
HCKZJDNAFPMFSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(CCCC1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








